Potassium hexanitrorhodate(III)

説明

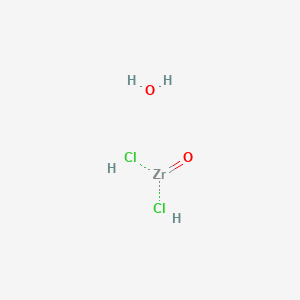

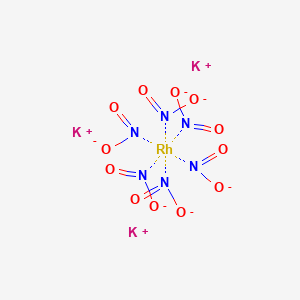

Potassium hexanitrorhodate(III) is a chemical compound with the molecular formula K3N6O12Rh . It has an average mass of 496.233 Da and a monoisotopic mass of 495.754059 Da .

Molecular Structure Analysis

Potassium hexanitrorhodate(III) has a molecular formula of K3N6O12Rh . The compound’s structure is complex, with potassium, rhodium, and nitrite ions playing key roles .Physical And Chemical Properties Analysis

Potassium hexanitrorhodate(III) has a molecular weight of 496.23 g/mol . It has a complexity of 97.2 and a formal charge of -3 . It also has a topological polar surface area of 315 Ų .科学的研究の応用

1. Medical Research: Bartter Syndrome

Potassium hexanitrorhodate(III) is referenced in medical research related to Bartter syndrome, a group of kidney disorders that cause an imbalance of potassium, sodium, chloride, and other molecules in the body . It’s particularly relevant in antenatal Bartter syndrome, which can lead to polyhydramnios and an increased risk of premature birth .

2. Chemical Synthesis: Reagent for Laboratory Use

As a compound with a unique chemical structure, K₃[Rh(NO₂)₆] serves as a reagent in synthetic chemistry for the preparation of other complex compounds. Its stability and reactivity make it suitable for use in controlled laboratory environments .

3. Material Science: Catalyst Development

In material science, Potassium hexanitrorhodate(III) can be utilized in the development of catalysts. Its properties may influence the catalytic activity in various chemical reactions, potentially leading to advancements in this field .

4. Pharmaceuticals: Drug Degradation Studies

This compound is involved in the study of drug degradation, particularly for drugs containing secondary amines. It helps in understanding the artifactual degradation of these drugs during accelerated stability testing .

5. Environmental Science: Nitrate Analysis

Potassium hexanitrorhodate(III) may be used in environmental science for the analysis of nitrate concentrations. Its interaction with other nitrates can be significant in assessing environmental pollution levels .

6. Electrochemistry: Electrode Modification

In electrochemistry, K₃[Rh(NO₂)₆] can be applied to modify electrodes. This modification can alter the electrode’s properties, enhancing its performance in various electrochemical applications .

Safety And Hazards

将来の方向性

While specific future directions for Potassium hexanitrorhodate(III) are not mentioned in the available resources, one study suggests that increasing potassium intake is a priority intervention to reduce non-communicable diseases . This could potentially open up new avenues for research into potassium compounds like Potassium hexanitrorhodate(III).

特性

IUPAC Name |

tripotassium;rhodium;hexanitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3K.6HNO2.Rh/c;;;6*2-1-3;/h;;;6*(H,2,3);/q3*+1;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFOKQCKJHAAHS-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[K+].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K3N6O12Rh-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium hexanitrorhodate(III) | |

CAS RN |

17712-66-2 | |

| Record name | Rhodate(3-), hexakis(nitrito-.kappa.N)-, potassium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tripotassium hexakis(nitrito-N)rhodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate](/img/structure/B106576.png)